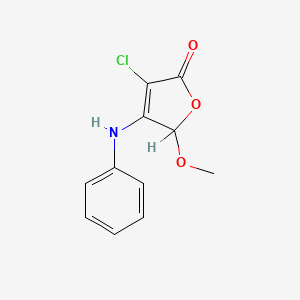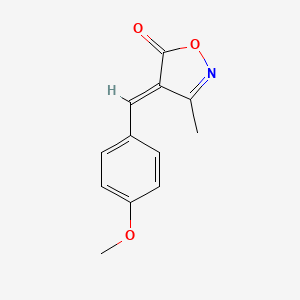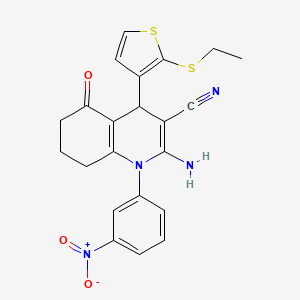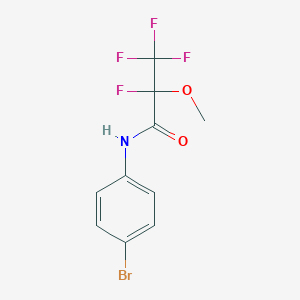
3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one: is a chemical compound with a unique structure that includes a furanone ring substituted with chloro, methoxy, and phenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one typically involves the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents . The reaction conditions often include the use of hydrazine monohydrate, phenylhydrazine, or ethylenediamine, leading to the formation of various derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrazine Monohydrate: Used for the formation of pyrrol-2-one derivatives.
Phenylhydrazine: Leads to the formation of 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one.
Ethylenediamine: Results in the isolation of 1,2-bis[2-oxo-1,5-dihydro-2H-pyrrol-1-yl]ethane.
Major Products Formed
1,5-Dihydro-2H-pyrrol-2-one Derivatives: Formed from reactions with hydrazine monohydrate.
1-Phenylamino-1,5-dihydro-2H-pyrrol-2-one: Formed from reactions with phenylhydrazine.
1,2-Bis[2-oxo-1,5-dihydro-2H-pyrrol-1-yl]ethane: Formed from reactions with ethylenediamine.
Scientific Research Applications
3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-5-methoxy-4-(phenylamino)-2,5-dihydrofuran-2-one is unique due to its furanone ring structure with specific substitutions. This gives it distinct chemical and biological properties compared to similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
3-anilino-4-chloro-2-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C11H10ClNO3/c1-15-11-9(8(12)10(14)16-11)13-7-5-3-2-4-6-7/h2-6,11,13H,1H3 |
InChI Key |
FEKYGWUWWLUPQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(=C(C(=O)O1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-5-methyl-2-phenyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11637276.png)
![3-(2-methylphenyl)-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11637279.png)
![5-(4-bromophenyl)-3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11637281.png)
![(5Z)-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11637282.png)
![3-chloro-4-ethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11637285.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B11637293.png)
![3-[Hydroxy(diphenyl)methyl]-1-propyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B11637295.png)


![2-[4-({4-[3-(dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide](/img/structure/B11637309.png)
![3-(5-{(E)-[2-(ethoxycarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11637310.png)

![1-(3-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11637319.png)
![Methyl 5-cyano-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-4-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11637343.png)
